Analgesic Efficacy Failure Rate Compared to Phenacetin in a Neuralgia Patient Cohort
In a large-scale comparative clinical observation involving 700 administrations of various antineuralgic agents conducted at the Budapest II. Internal Clinic neurology department, p-Lactophenetide (Lactophenin) demonstrated a therapeutic failure rate of 39.1% ('little or no effect'), which was markedly higher than the 21.5% failure rate observed for the reference agent, phenacetin [1]. This quantitative difference was recorded alongside other agents: neurodin (24.4%), exalgin (31.0%), antifebrin (32.2%), and migraenin (35.7%). The data suggests that, in terms of acute analgesic response in neuralgia, p-Lactophenetide was demonstrably less reliable than phenacetin.
| Evidence Dimension | Antineuralgic analgesic efficacy failure rate (% of administrations with little or no effect) |
|---|---|
| Target Compound Data | 39.1% failure rate (Lactophenin) |
| Comparator Or Baseline | Phenacetin: 21.5% failure rate |
| Quantified Difference | Lactophenin failure rate is 17.6 percentage points higher (1.82-fold increase in failure probability) |
| Conditions | Observational clinical study of 700 antineuralgic administrations in a neurology ward; 10 different agents tested; dose, effect quality, duration, and side effects recorded (Budapest, 1897-1898). |
Why This Matters
For researchers modeling structure-activity relationships in anilide analgesics, this failure-rate delta provides a key quantitative benchmark: the lactic acid substitution in p-Lactophenetide reduces acute antineuralgic reliability relative to the acetic acid homolog, despite the shared p-ethoxyaniline scaffold.
- [1] A Budapesti Királyi Magyar Tudományegyetem Orvosi Karának ülései, 1897-1898 (HU-SEKL 1.a 23.), 1898. április 19., 7. rendes ülés. Összehasonlítási vizsgálatok némely antineuralgicum hatásáról. View Source
